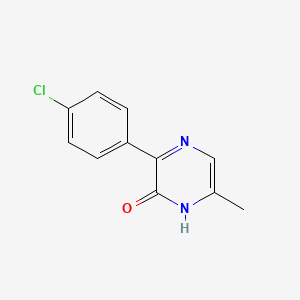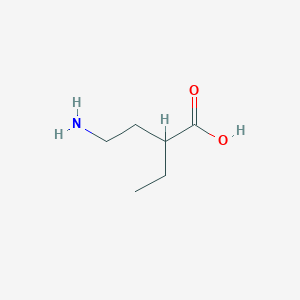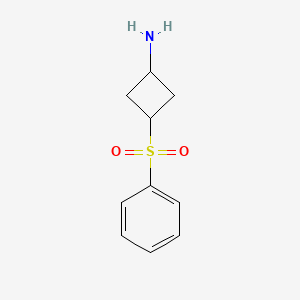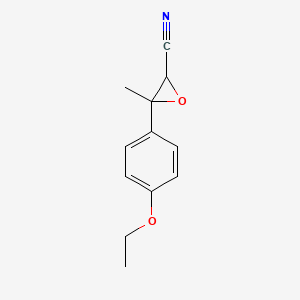
3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features an oxirane (epoxide) ring, a nitrile group, and an ethoxyphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 4-ethoxybenzaldehyde with a suitable epoxidizing agent in the presence of a nitrile source. Common reagents used in this synthesis include peracids or peroxides for the epoxidation step, and cyanide sources such as sodium cyanide or potassium cyanide for the introduction of the nitrile group. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions
3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives, such as amino alcohols, hydroxy nitriles, and other substituted oxiranes.
科学研究应用
3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The nitrile group can also participate in interactions with enzymes and receptors, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 3-(4-Ethoxyphenyl)-2-methylacrylate
- 3-(4-Ethoxyphenyl)-2-methylpropanoic acid
- 3-(4-Ethoxyphenyl)-3-methylbutyronitrile
Uniqueness
3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of both an oxirane ring and a nitrile group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
3-(4-ethoxyphenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-3-14-10-6-4-9(5-7-10)12(2)11(8-13)15-12/h4-7,11H,3H2,1-2H3 |
InChI 键 |
MDVWLUVCDLSYGW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2(C(O2)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


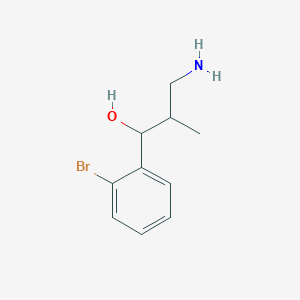
![Bicyclo[3.2.0]heptan-6-amine](/img/structure/B13182581.png)
![1-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13182583.png)
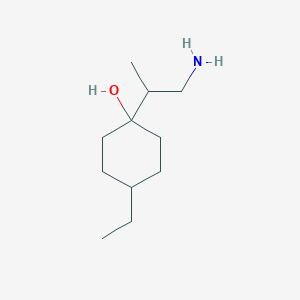

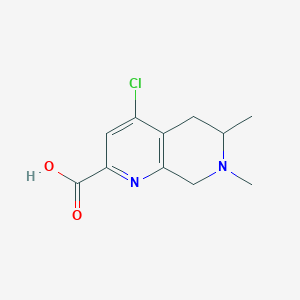

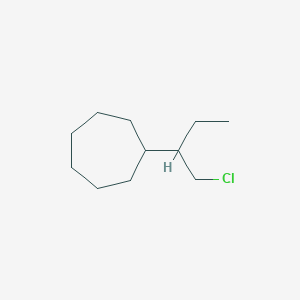
![7,7-Dimethyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182624.png)
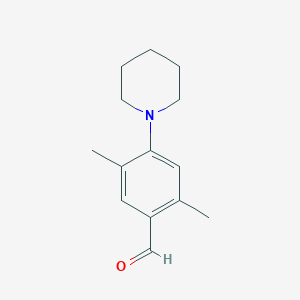
![2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13182628.png)
